12-Methyltridecanoic acid
Overview
Description
12-Methyltridecanoic acid, also known as Aseanostatin P1 or Isotetradecanoic acid, is a methylated fatty acid . It has been found in milk and is also naturally present in fish and other Asian fermented foods . It has been observed to reduce angiogenesis and corneal opacity in alkaline or Pseudomonas aeruginosa-induced ocular mouse models .
Molecular Structure Analysis
The molecular weight of 12-Methyltridecanoic acid is 228.37 . Its molecular formula is C14H28O2 . The SMILES string representation of its structure isCC(C)CCCCCCCCCCC(O)=O
.
Scientific Research Applications
Flavor and Fragrance Applications
12-Methyltridecanoic acid has been identified as a key compound in the biotechnological production of methyl-branched aldehydes, which are important for flavor and fragrance applications. Specifically, 12-methyltridecanoic acid can be converted to 12-methyltridecanal, a compound with a smell reminiscent of cooked meat and tallow, highly sought after for flavoring in savory foods (Fraatz et al., 2016).
Antimicrobial Properties
Research has found that certain fatty acids including 12-methyltridecanoic acid exhibit significant antimicrobial activity. For example, 12-methyltridecanoic acid has been isolated from wool wax and shown to have inhibitory activity against Gram-positive bacteria, suggesting its potential use in antimicrobial applications (Goodrich & Roberts, 1971).
Chemical Recycling of Plastics
12-Methyltridecanoic acid is involved in the chemical recycling of waste plastics. It has been used in processes that convert polyamides into ω-hydroxy alkanoic acids, offering a new and economical solution for recycling plastics and reducing environmental waste (Kamimura et al., 2014).
Precursor for Nylon Production
It also plays a role in the synthesis of nylon precursors. For instance, the conversion of erucic acid derivatives to 13-aminotridecanoic acid, a monomer for nylon 13, has been achieved through processes involving 12-methyltridecanoic acid (Greene et al., 1969).
Corrosion Inhibition
12-Methyltridecanoic acid derivatives have shown effectiveness as corrosion inhibitors. Studies on 12-aminododecanoic acid, a derivative, reveal its use in preventing corrosion of carbon steel in CO2-saturated hydrochloric acid, demonstrating a potential for 'green' corrosion inhibitors (Ghareba & Omanovic, 2010).
Antitumor Activity
Additionally, certain derivatives of 12-methyltridecanoic acid, such as 12-methyltetradecanoic acid (12-MTA), have been studied for their antitumor properties. For example, 12-MTA has shown effects on tumor growth inhibition and modulation of eicosanoid metabolites, indicating its potential as a novel therapy for solid tumors (Wright et al., 2005).
Safety And Hazards
properties
IUPAC Name |
12-methyltridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJAABUJYRQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181694 | |
Record name | Aseanostatin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
12-Methyltridecanoic acid | |
CAS RN |
2724-57-4 | |
Record name | Isotetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2724-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aseanostatin P1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aseanostatin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecanoic acid, 12-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-METHYLTRIDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
53 °C | |
Record name | 12-Methyltridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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